N-(2-chlorobenzyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
CAS No.: 1021231-24-2
Cat. No.: VC8433789
Molecular Formula: C19H14ClN3O2S
Molecular Weight: 383.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021231-24-2 |
|---|---|
| Molecular Formula | C19H14ClN3O2S |
| Molecular Weight | 383.9 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C19H14ClN3O2S/c20-14-7-3-1-5-12(14)9-21-16(24)10-23-11-22-17-13-6-2-4-8-15(13)26-18(17)19(23)25/h1-8,11H,9-10H2,(H,21,24) |
| Standard InChI Key | JVCYEUPHYYDEQW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, N-[(2-chlorophenyl)methyl]-2-(4-oxo-benzothiolo[3,2-d]pyrimidin-3-yl)acetamide, reflects its hybrid architecture: a benzothieno[3,2-d]pyrimidin-4-one core linked to a 2-chlorobenzyl group via an acetamide bridge . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1021231-24-2 |
| Molecular Formula | C₁₉H₁₄ClN₃O₂S |
| Molecular Weight | 383.9 g/mol |
| SMILES | C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)Cl |
| InChIKey | JVCYEUPHYYDEQW-UHFFFAOYSA-N |
The benzothienopyrimidine core (Figure 1) consists of fused benzene, thiophene, and pyrimidinone rings, while the 2-chlorobenzyl group introduces steric bulk and electronic effects that may modulate bioavailability .
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis typically involves multi-step reactions:
-
Core Formation: Cyclocondensation of 2-aminobenzothiophene-3-carboxylic acid with urea or thiourea yields the benzothienopyrimidinone scaffold.
-
Acetamide Attachment: Alkylation at the pyrimidinone N3 position introduces the acetamide moiety.
-
Chlorobenzyl Functionalization: Reaction of the primary amine with 2-chlorobenzyl chloride completes the structure .
Key challenges include optimizing reaction temperatures (often 80–120°C) and solvent systems (e.g., DMF or THF) to prevent side products like over-alkylated derivatives.
Analytical Validation
-
NMR Spectroscopy: ¹H NMR confirms substituent integration, with characteristic peaks for the chlorobenzyl aromatic protons (δ 7.2–7.5 ppm) and acetamide methylene (δ 4.1 ppm) .
-
Mass Spectrometry: High-resolution ESI-MS shows the [M+H]⁺ ion at m/z 384.05, consistent with the molecular formula .
-
HPLC Purity: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) typically achieves >95% purity.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic benzothienopyrimidine core. Stability studies in simulated gastric fluid (pH 1.2) show <5% degradation over 24 hours, suggesting suitability for oral delivery.
Computational Predictions
-
LogP: Calculated partition coefficient (LogP) of 3.2 indicates moderate lipophilicity .
-
pKa: The pyrimidinone oxygen has a predicted pKa of 8.9, favoring deprotonation under physiological conditions .
Comparison with Structural Analogs
N-(4-Oxo-4H-1,3-Benzothiazin-2-yl)-2-(Pyrimidin-2-ylsulfanyl)Acetamide
This analog (PubChem CID: 939647) replaces the chlorobenzyl group with a pyrimidinylsulfanyl moiety. While it shares the acetamide linker, its reduced molecular weight (330.4 g/mol) and higher solubility (LogP: 2.1) correlate with broader antifungal activity .
| Parameter | Target Compound | Analog (CID: 939647) |
|---|---|---|
| Molecular Weight | 383.9 g/mol | 330.4 g/mol |
| LogP | 3.2 | 2.1 |
| Therapeutic Focus | Oncology, infections | Antifungal |
Future Directions
Targeted Bioassays
Priority studies should evaluate:
-
Kinase Inhibition: Screening against EGFR, HER2, and CDK4/6.
-
Antibacterial Efficacy: Testing against Gram-positive and multidrug-resistant strains.
Formulation Strategies
Nanoemulsions or cyclodextrin complexes could address solubility limitations, improving oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume